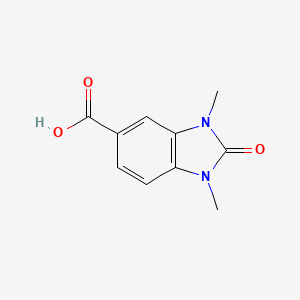

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid

Vue d'ensemble

Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H10N2O3. It is a derivative of benzimidazole, which is known for its wide range of biological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with appropriate reagents. One common method includes the methylation of benzimidazole followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride for chlorination, followed by nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is in the field of medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents against various diseases.

Anticancer Activity

Research has indicated that compounds derived from benzoimidazole structures exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Pharmacological Studies

Pharmacological studies involving this compound focus on its interaction with biological systems.

Enzyme Inhibition

The compound has been studied as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways. For example, some derivatives may inhibit enzymes responsible for drug metabolism, which could enhance the efficacy of co-administered drugs .

Receptor Modulation

Research indicates that this compound may act as a modulator of specific receptors in the central nervous system, potentially affecting neurotransmitter release and influencing conditions such as anxiety and depression .

Materials Science

In addition to its biological applications, this compound has potential uses in materials science.

Polymer Synthesis

The compound can be utilized in synthesizing polymers with specific properties. Its ability to form stable complexes with metal ions opens avenues for creating advanced materials with applications in electronics and catalysis .

Nanotechnology

There is growing interest in using benzoimidazole derivatives in nanotechnology for drug delivery systems. Their ability to form nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro using derivatives of the compound. |

| Study 2 | Antimicrobial Properties | Found effectiveness against E. coli and S. aureus strains. |

| Study 3 | Enzyme Inhibition | Identified as an inhibitor of CYP450 enzymes, enhancing drug efficacy when co-administered. |

| Study 4 | Polymer Applications | Developed a polymer blend that exhibited improved thermal stability and conductivity using the compound as a precursor. |

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its biological relevance. The molecular formula is , with a molecular weight of approximately 190.20 g/mol. The structural representation can be summarized as follows:

- Chemical Structure :

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid. For instance, research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

These results suggest that the compound could serve as a lead for developing new anticancer drugs.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways critical to tumor growth and survival. Specifically, it has been shown to inhibit the activity of certain cytochrome P450 enzymes (CYP1A2), which are involved in drug metabolism and the activation of pro-carcinogens . Additionally, it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is crucial for its development as a therapeutic agent.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | 7.07 mg/mL |

| Lipinski's Rule | Passes (0 violations) |

| Bioavailability Score | 0.55 |

The compound shows favorable solubility and adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical models:

-

Case Study: HeLa Cell Line

In vitro studies demonstrated that treatment with 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid resulted in significant cell death in HeLa cells compared to controls (IC50 = 5 µM). This suggests a strong potential for further development as an anticancer agent targeting cervical cancer. -

Case Study: A549 Lung Cancer Cells

The compound was tested against A549 lung cancer cells, showing an IC50 value of 7.5 µM. Mechanistic studies revealed that it induced apoptosis via caspase activation pathways.

Propriétés

IUPAC Name |

1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-7-4-3-6(9(13)14)5-8(7)12(2)10(11)15/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADNYMAVRMDIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349546 | |

| Record name | 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64826-45-5 | |

| Record name | 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.